molecular formula C15H15BrO2 B15363499 4-(Benzyloxy)-2-bromo-1-ethoxybenzene

4-(Benzyloxy)-2-bromo-1-ethoxybenzene

Cat. No.: B15363499
M. Wt: 307.18 g/mol
InChI Key: BDVCZHVGBVDWGQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-bromo-1-ethoxybenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a bromo group, and an ethoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by brominating 4-(benzyloxy)ethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide.

  • Benzylation: Another method involves the benzylation of 2-bromo-1-ethoxybenzene using benzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the bromo group to a carbonyl group, resulting in the formation of 4-(benzyloxy)-2-bromo-1-ethoxybenzaldehyde.

  • Reduction: Reduction reactions can reduce the bromo group to a hydrogen atom, yielding 4-(benzyloxy)-2-ethoxybenzene.

  • Substitution: Substitution reactions can replace the bromo group with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromyl chloride; conditions include refluxing in an organic solvent.

  • Reduction: Reagents like hydrogen gas with a palladium catalyst; conditions include high pressure and temperature.

  • Substitution: Reagents like sodium hydroxide or ammonia; conditions include heating in an aqueous or alcoholic solution.

Major Products Formed:

  • 4-(Benzyloxy)-2-bromo-1-ethoxybenzaldehyde (from oxidation)

  • 4-(Benzyloxy)-2-ethoxybenzene (from reduction)

  • 4-(Benzyloxy)-2-aminobenzene (from substitution with ammonia)

Scientific Research Applications

4-(Benzyloxy)-2-bromo-1-ethoxybenzene is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand the interaction of benzene derivatives with biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(benzyloxy)-2-bromo-1-ethoxybenzene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the derivative being studied.

Comparison with Similar Compounds

  • 4-(Benzyloxy)phenol

  • 4-Benzyloxybenzoic acid

  • 2-Bromo-1-ethoxybenzene

Uniqueness: 4-(Benzyloxy)-2-bromo-1-ethoxybenzene is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its bromo and ethoxy groups provide versatility in synthetic chemistry, making it a valuable compound in various research and industrial contexts.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool for chemists and researchers alike.

Properties

Molecular Formula

C15H15BrO2

Molecular Weight

307.18 g/mol

IUPAC Name

2-bromo-1-ethoxy-4-phenylmethoxybenzene

InChI

InChI=1S/C15H15BrO2/c1-2-17-15-9-8-13(10-14(15)16)18-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

BDVCZHVGBVDWGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br

Origin of Product

United States

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